molecular formula C2H5ClS B1616227 2-Chloroethanethiol CAS No. 4325-97-7

2-Chloroethanethiol

Cat. No.: B1616227
CAS No.: 4325-97-7
M. Wt: 96.58 g/mol
InChI Key: ITHKUADHDKZENI-UHFFFAOYSA-N
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Description

2-Chloroethanethiol is an organosulfur compound with the molecular formula C(_2)H(_5)ClS. It is a colorless to pale yellow liquid with a strong, unpleasant odor. This compound is used in various chemical synthesis processes and has applications in different fields, including organic chemistry and industrial manufacturing.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Chloroethanethiol can be synthesized through several methods. One common method involves the reaction of ethylene with hydrogen chloride and sulfur. The reaction proceeds as follows:

[ \text{C}_2\text{H}_4 + \text{HCl} + \text{H}_2\text{S} \rightarrow \text{C}_2\text{H}_5\text{ClS} ]

This reaction typically requires a catalyst and is conducted under controlled temperature and pressure conditions to optimize yield and purity.

Industrial Production Methods

In industrial settings, this compound is produced using large-scale chemical reactors where ethylene, hydrogen chloride, and hydrogen sulfide are combined. The process is carefully monitored to ensure the correct stoichiometry and reaction conditions, such as temperature and pressure, to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2-Chloroethanethiol undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.

    Oxidation Reactions: It can be oxidized to form sulfoxides or sulfones.

    Reduction Reactions: It can be reduced to form ethanethiol.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide, typically in an aqueous or alcoholic medium.

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed

    Substitution: Products depend on the nucleophile used, such as thiols, ethers, or amines.

    Oxidation: Major products include sulfoxides and sulfones.

    Reduction: The primary product is ethanethiol.

Scientific Research Applications

2-Chloroethanethiol has several applications in scientific research:

    Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biological Studies: It serves as a reagent in the study of enzyme mechanisms and protein interactions.

    Industrial Applications: It is used in the production of rubber chemicals, pesticides, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Chloroethanethiol involves its reactivity with nucleophiles and electrophiles. The chlorine atom in the molecule is highly reactive, making it susceptible to nucleophilic attack. This reactivity is exploited in various chemical synthesis processes where this compound acts as an intermediate.

Comparison with Similar Compounds

Similar Compounds

    Ethanethiol: Similar in structure but lacks the chlorine atom, making it less reactive in substitution reactions.

    2-Chloroethanol: Contains a hydroxyl group instead of a thiol group, leading to different reactivity and applications.

    2-Bromoethanethiol: Similar to 2-Chloroethanethiol but with a bromine atom, which can affect the reactivity and reaction conditions.

Uniqueness

This compound is unique due to its combination of a thiol group and a chlorine atom, which provides distinct reactivity patterns. This makes it a valuable intermediate in organic synthesis and industrial applications, offering versatility that similar compounds may not provide.

Properties

IUPAC Name

2-chloroethanethiol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H5ClS/c3-1-2-4/h4H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITHKUADHDKZENI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCl)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H5ClS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20195806
Record name Ethanethiol, 2-chloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20195806
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

96.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4325-97-7
Record name Ethanethiol, 2-chloro-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4325-97-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethanethiol, 2-chloro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004325977
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethanethiol, 2-chloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20195806
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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